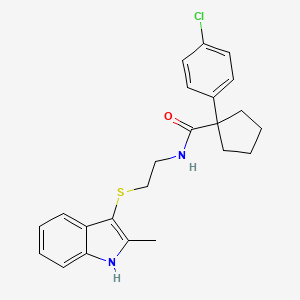

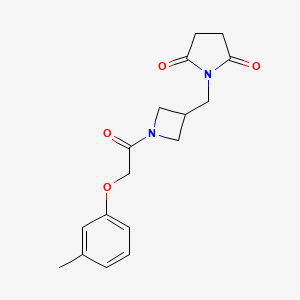

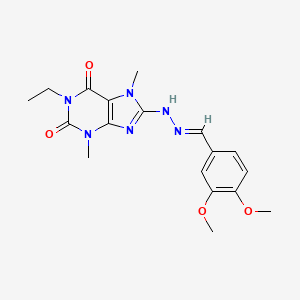

![molecular formula C24H25FN4O3 B2489386 3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-57-5](/img/structure/B2489386.png)

3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that has been the subject of various structural and chemical studies. Its synthesis and comprehensive analysis reveal insights into its molecular structure, chemical reactivity, and properties.

Synthesis Analysis

The synthesis of related triazaspirodecanedione compounds involves advanced organic synthesis techniques, including C-N coupling and the optimization of conditions for achieving desired selectivity and yields. The development of general conditions for C-N coupling, facilitated by high-throughput experimentation (HTE) techniques, has enabled a full structure-activity relationship (SAR) analysis of this compound class (Vachal et al., 2012).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the molecular structure. For instance, related compounds exhibit triclinic and monoclinic crystal systems with specific space groups, highlighting the intricate geometries and hydrogen bonding patterns intrinsic to this class of compounds (Manjunath et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds often involves interaction with enzymes or participation in targeted chemical reactions that are central to their potential therapeutic applications. For example, triazaspirodecanediones have been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes, crucial for the treatment of conditions like anemia, showcasing the chemical reactivity and biological relevance of these molecules (Vachal et al., 2012).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are essential for understanding the compound's stability and solubility. The crystal and molecular structure studies reveal the compound's triclinic classification and hydrogen bonding interactions, which are critical for its physical characteristics (Manjunath et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with various agents and participation in reactions like the Castagnoli-Cushman reaction, underline the compound's utility in synthetic and medicinal chemistry. The enhanced reactivity observed in related spirocyclic compounds indicates a broad substrate scope, which is valuable for generating diverse chemical libraries (Rashevskii et al., 2020).

Aplicaciones Científicas De Investigación

Antimicrobial and Detoxification Applications

- N-Halamine-coated cotton: A study by Ren et al. (2009) explores the use of N-halamine precursors, including 3-(2,3-dihydroxypropyl)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, for antimicrobial and detoxification applications. This compound was synthesized and bonded onto cotton fabrics, showing effective antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7.

Anticancer Applications

- Indoline-2,3-dione derivatives: A study by Li et al. (2014) synthesized a series of indolin-2,3-dione derivatives that exhibited promising inhibition of human acute promyelocytic leukemia cell growth, suggesting potential as anticancer agents.

Tachykinin NK2 Receptor Antagonists

- Spiropiperidines as NK2 antagonists: Research by Smith et al. (1995) describes the synthesis of spiropiperidines, including triazaspiro[4.5]decane-2,4-dione derivatives, as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated significant antagonist activity in bronchoconstriction studies.

Crystal Structure Analysis

- Oxaspirocyclic compounds: Jiang and Zeng (2016) investigated two oxaspirocyclic compounds related to triazaspiro[4.5]decane-2,4-dione, providing insights into their crystal structures and molecular interactions (Jiang & Zeng, 2016).

Treatment of Anemia

- Pan-inhibitors of hypoxia-inducible factor: Váchal et al. (2012) described the discovery of triazaspiro[4.5]decane-2,4-diones as effective pan-inhibitors for the treatment of anemia. These compounds showed promising results in upregulating erythropoietin in vivo (Váchal et al., 2012).

Myelostimulating Activity

- N-alkoxyalkylpiperidine hydantoins: A study by Yu et al. (2018) demonstrated the myelostimulating activity of 1,3,8-triazaspiro[4.5]decane-2,4-diones in the treatment of artificially induced myelodepressive syndrome.

Anticonvulsant Activity

- New fluorinated derivatives: Research by Obniska et al. (2006) synthesized and evaluated a series of N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives, revealing their potential as anticonvulsant agents.

Direcciones Futuras

Mecanismo De Acción

Spiro Compounds

The compound is a type of spiro compound, which is a bicyclic molecule that has two rings sharing one atom . Spiro compounds are known for their unique chemical properties and are often used in medicinal chemistry for drug discovery .

Indolin-2-one Derivatives

The compound contains an indolin-2-one moiety. Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial activities .

Fluorobenzyl Group

The compound contains a fluorobenzyl group. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, bioavailability, and selectivity .

Propiedades

IUPAC Name |

8-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3/c25-19-7-5-17(6-8-19)15-29-22(31)24(26-23(29)32)10-13-27(14-11-24)16-21(30)28-12-9-18-3-1-2-4-20(18)28/h1-8H,9-16H2,(H,26,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJZXWMYOQFRSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3CCC4(CC3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

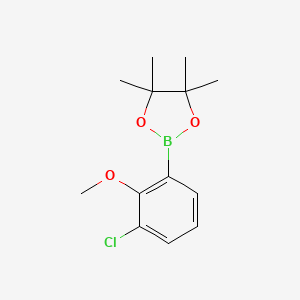

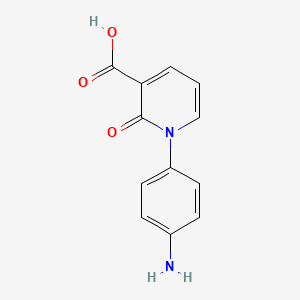

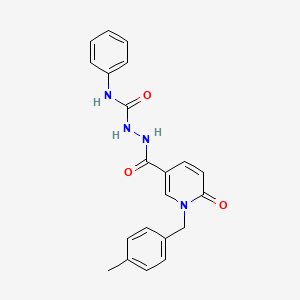

![2-Chloro-N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B2489306.png)

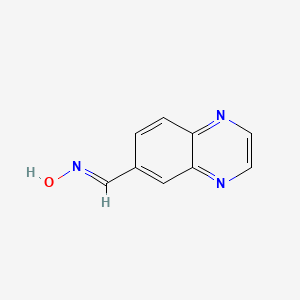

![N-[4-(Aminomethyl)cyclohexyl]-4-propan-2-ylsulfanylbenzamide;hydrochloride](/img/structure/B2489319.png)

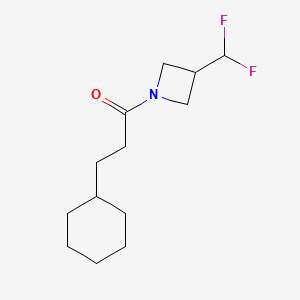

![1-benzyl-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489321.png)

![N-(3,4-dimethylphenyl)-2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]acetamide](/img/structure/B2489322.png)